Cas no 266353-19-9 (Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester)
Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- [tert-butoxycarbonyl-(2-cyanoethyl)amino]acetic acid methyl ester
- N-(2-Cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine methyl ester
- DTXSID401157135
- MFCD09031160
- AKOS015963019
- Methyl 2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate
- D84559
- N-Boc-N-(2-Cyanoethyl)glycine methyl ester
- METHYL 2-{[(TERT-BUTOXY)CARBONYL](2-CYANOETHYL)AMINOACETATE
- 266353-19-9
- SCHEMBL16710495
- Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
-
- MDL: MFCD09031160
- Inchi: 1S/C11H18N2O4/c1-11(2,3)17-10(15)13(7-5-6-12)8-9(14)16-4/h5,7-8H2,1-4H3
- InChI Key: PIECAIPOOZJSRR-UHFFFAOYSA-N
- SMILES: O(C(N(CC(=O)OC)CCC#N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 242.12700
- Monoisotopic Mass: 242.12665706g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 79.6Ų
Experimental Properties
- Density: 1.112±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (8 g/l) (25 º C),
- PSA: 79.63000
- LogP: 1.31018
Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester Pricemore >>
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| abcr | AB547086-250 mg |
N-Boc-N-(2-Cyanoethyl)glycine methyl ester; . |
266353-19-9 | 250MG |
€223.10 | 2022-07-28 | ||
| abcr | AB547086-1 g |
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| eNovation Chemicals LLC | Y1253167-250mg |
Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester |
266353-19-9 | 95% | 250mg |
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| eNovation Chemicals LLC | Y1253167-1g |
Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester |
266353-19-9 | 95% | 1g |
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| eNovation Chemicals LLC | Y1253167-1g |
Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester |
266353-19-9 | 95% | 1g |
$445 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1253167-250mg |
Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester |
266353-19-9 | 95% | 250mg |
$265 | 2025-02-21 | |
| abcr | AB547086-250mg |
N-Boc-N-(2-Cyanoethyl)glycine methyl ester; . |
266353-19-9 | 250mg |
€230.20 | 2024-08-02 | ||
| abcr | AB547086-1g |
N-Boc-N-(2-Cyanoethyl)glycine methyl ester; . |
266353-19-9 | 1g |
€408.70 | 2024-08-02 | ||
| abcr | AB547086-5g |
N-Boc-N-(2-Cyanoethyl)glycine methyl ester; . |
266353-19-9 | 5g |
€1117.50 | 2024-08-02 |
Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester Suppliers
Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester (CAS No. 266353-19-9): A Comprehensive Overview
Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, identified by its CAS number 266353-19-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of derivatives known for their versatile applications in synthetic biology and drug development. The unique structural features of this molecule, particularly its N-(2-cyanoethyl) and N-[(1,1-dimethylethoxy)carbonyl] functional groups, make it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester consists of a glycine backbone modified with two distinct substituents. The N-(2-cyanoethyl) group introduces a cyanoethyl moiety, which is known for its reactivity in various biochemical transformations. On the other hand, the N-[(1,1-dimethylethoxy)carbonyl] group, commonly referred to as an acetyl chloride derivative, enhances the compound's ability to participate in nucleophilic substitution reactions. These features make it a potent tool for researchers exploring new synthetic pathways and drug candidates.
In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies and personalized medicine. Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester has been investigated for its potential role in these advancements. Its structural properties allow it to serve as a precursor in the synthesis of peptide mimetics and protease inhibitors, which are crucial in treating various diseases such as cancer and infectious disorders. The compound's ability to undergo selective modifications makes it an attractive candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester is its application in peptide coupling reactions. The presence of the acetyl chloride moiety facilitates the formation of amide bonds, which are fundamental in constructing biologically active peptides. Researchers have leveraged this property to develop novel methods for synthesizing complex peptide sequences with high precision. These advancements have not only improved the efficiency of peptide synthesis but also opened new avenues for therapeutic interventions.
The compound's role in drug development extends beyond peptide synthesis. It has been utilized in the creation of small-molecule inhibitors that target specific enzymatic pathways involved in disease progression. For instance, studies have demonstrated its effectiveness in inhibiting certain proteases that play a pivotal role in cancer cell proliferation. By modulating these enzymatic activities, Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester contributes to the development of innovative anticancer agents.
Recent research has also highlighted the compound's potential in regenerative medicine. Its structural versatility allows it to be incorporated into scaffolds that promote tissue growth and repair. By designing molecules that can mimic natural extracellular matrices, scientists aim to develop effective strategies for healing damaged tissues and organs. This application underscores the broad therapeutic potential of Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester across multiple medical disciplines.
The synthesis of Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester involves a series of well-defined chemical reactions that highlight its synthetic utility. The process typically begins with the activation of glycine derivatives followed by selective functionalization at both nitrogen atoms. The introduction of the cyanoethyl group is achieved through nucleophilic addition reactions, while the acetyl chloride moiety is incorporated via dehydration or oxidation processes. These steps require precise control over reaction conditions to ensure high yield and purity.
In conclusion, Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester (CAS No. 266353-19-9) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features enable it to serve as a versatile intermediate in peptide synthesis and drug design. The ongoing exploration of its applications in targeted therapies and regenerative medicine underscores its importance as a valuable tool in modern chemistry and biology.
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